n-Methyl-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-methyl-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-13-8(14)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETVNYBGUYXLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569412 | |
| Record name | N-Methyl-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65017-76-7 | |
| Record name | N-Methyl-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Development
n-Methyl-4-(trifluoromethyl)benzamide is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its unique structural features enhance its biological activity, making it a valuable candidate in drug design.
Case Studies:
- Kinase Inhibition: Research has shown that compounds with the trifluoromethylbenzamide structure exhibit potent inhibitory activities against various protein kinases, including EGFR and PDGFRa. For instance, derivatives containing this moiety demonstrated up to 92% inhibition of EGFR at 10 nM concentrations .
- Antiviral Activity: Certain derivatives have been identified as effective inhibitors of viral entry, particularly for filoviruses like Ebola and Marburg. Compounds based on the benzamide scaffold have shown EC50 values below 10 μM against these viruses, indicating potential therapeutic applications .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. The trifluoromethyl group enhances the efficacy of pesticides and herbicides, contributing to improved crop yields.
Applications:
- Pesticide Formulation: The compound's lipophilicity allows it to penetrate plant tissues effectively, enhancing the performance of active ingredients in pesticide formulations .
- Herbicide Development: Its chemical properties are leveraged to develop herbicides that target specific weed species while minimizing harm to crops.
Material Science
The compound is explored for its potential in material science, particularly in developing advanced materials with enhanced properties.
Research Insights:
- Polymer Development: Studies indicate that incorporating this compound into polymer matrices can improve thermal stability and chemical resistance, making it suitable for high-performance applications .
- Coatings and Composites: Its unique chemical structure can be utilized in creating coatings that resist degradation under harsh environmental conditions.
Environmental Studies
Research involving this compound also extends to environmental studies, where its degradation pathways and ecological impact are assessed.
Environmental Impact Assessment:
- Chemical Behavior: Investigations into the compound's behavior in various environmental conditions help assess its persistence and potential ecological risks. Understanding its degradation products is crucial for evaluating safety in agricultural applications .
Data Tables
Mechanism of Action
The mechanism by which n-Methyl-4-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Nitrogen
N-(4-Bromophenyl)-N-methyl-4-(trifluoromethyl)benzamide (3b)
- Structure : The amide nitrogen is substituted with a methyl and a 4-bromophenyl group.
- Synthesis : Prepared via bromination of N-methyl-N-phenyl-4-(trifluoromethyl)benzamide using NBS/TFAA in HFIP (82% yield) .
- Key Properties :
- ¹H NMR : δ 3.46 ppm (s, 3H, N-CH₃); aromatic protons at δ 7.46–6.90 ppm.
- Stability : Enhanced electrophilicity due to bromine’s electron-withdrawing effect.
- Applications : Used in studies of site-selective C-H functionalization .
N-(Adamantan-1-yl)-N-methyl-4-(trifluoromethyl)benzamide (7)
- Structure : Bulky adamantane group on the amide nitrogen.
- Synthesis : Yield: 61%; mp: 156–158°C .
- Key Properties :
- IR : Strong carbonyl stretch at 1693 cm⁻¹.
- Thermal Stability : High melting point due to rigid adamantane moiety.
- Applications: Potential use in drug design due to lipophilic adamantane enhancing membrane permeability .
N,N-Dimethyl-4-(trifluoromethyl)benzamide (3-t)
Substituent Variations on the Benzene Ring
2-Fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide (CAS 198967-27-0)
- Structure : Fluorine at position 2; N-methoxy-N-methyl substitution.
- Key Properties :
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide Monohydrate
- Structure : Methoxy at position 4; pyridinylmethyl on the amide nitrogen.
- Key Properties: Crystallography: Forms monohydrate crystals with hydrogen bonds involving pyridine and water. Basicity: Pyridine moiety introduces pH-dependent solubility .
Comparative Data Table
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -Br) reduce electron density on the benzene ring, directing electrophilic substitution reactions .
- Steric Effects : Bulky substituents (e.g., adamantane) increase melting points but reduce solubility in aqueous media .
- Intermolecular Interactions : Compounds like NM23 exhibit robust dimeric motifs (stabilization energy: 39.1 kJ/mol) via C-H⋯H and π-stacking interactions, critical for crystal engineering .
Biological Activity
n-Methyl-4-(trifluoromethyl)benzamide is a compound characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₈F₃NO. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₃NO |
| Molecular Weight | 201.16 g/mol |
| Melting Point | 45-48 °C |
| Solubility | Soluble in organic solvents |
Anti-Cancer Properties
Research has shown that this compound exhibits significant anti-cancer activity. In vitro studies indicate its effectiveness against various cancer cell lines, including:
- K-562 (chronic myelogenous leukemia)
- MCF-7 (breast adenocarcinoma)
- A549 (lung carcinoma)
In these studies, compounds similar to this compound demonstrated moderate to significant cytotoxicity at concentrations around 100 µM, comparable to established treatments like imatinib and sorafenib .
The mechanism by which this compound exerts its biological effects primarily involves inhibition of receptor tyrosine kinases (RTKs), particularly:
- EGFR (Epidermal Growth Factor Receptor)
- HER-2
- PDGFRa
Inhibition rates for EGFR have been reported as high as 91% at 10 nM concentration, indicating strong binding affinity due to the trifluoromethyl substitution . This suggests that the compound may interfere with critical signaling pathways involved in tumor proliferation and survival.
Inflammatory Pathways
Additionally, this compound has shown potential as an anti-inflammatory agent. It inhibits specific enzyme activities that play a role in inflammatory processes, making it a candidate for further exploration in treating inflammatory diseases.
Study on Kinase Inhibition
A detailed study evaluated the inhibitory effects of various compounds containing the trifluoromethyl group against nine different protein kinases. The results highlighted that compounds analogous to this compound exhibited selective inhibition profiles, particularly against EGFR and PDGFRa, leading to significant anti-tumor effects .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis revealed that the placement of the trifluoromethyl group on the benzene ring is crucial for enhancing biological activity. Compounds with strong electronegative groups showed improved affinity for EGFR, correlating with increased anti-tumor efficacy .
Preparation Methods
Carbodiimide-Mediated Coupling
A classical approach to amide synthesis involves activating the carboxylic acid using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). For N-methyl-4-(trifluoromethyl)benzamide, 4-(trifluoromethyl)benzoic acid is first activated with DCC in the presence of hydroxybenzotriazole (HOBt) to form an active intermediate, which subsequently reacts with methylamine .
Procedure :
-
Dissolve 4-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous dimethylformamide (DMF).
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Add DCC (1.1 equiv) and HOBt (1.1 equiv) at 0°C under inert atmosphere.
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Stir the mixture for 1 hour to form the activated ester.
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Add methylamine (1.2 equiv, as a hydrochloride salt) and triethylamine (2.0 equiv) to deprotonate the amine.
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Stir at room temperature for 12–24 hours.
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Filter to remove dicyclohexylurea (DCU), concentrate under reduced pressure, and purify via recrystallization or column chromatography.
Key Data :
-
Yield : 75–85% (estimated based on analogous DCC couplings) .
-
Purity : >95% after purification.
-
Advantages : High reliability and compatibility with aromatic acids.
-
Limitations : Requires stoichiometric DCC, generating DCU as a byproduct, which complicates workup.
Phosphonium Salt Activation
A modern alternative employs in situ generation of chloro- and imidophosphonium salts to activate carboxylic acids. This method, reported by PMC , avoids traditional coupling reagents and operates under mild conditions.
Procedure :
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Combine 4-(trifluoromethyl)benzoic acid (1.0 equiv), N-chlorophthalimide (1.2 equiv), and triphenylphosphine (1.2 equiv) in tetrahydrofuran (THF).
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Stir at room temperature for 30 minutes to form the acyloxyphosphonium intermediate.
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Add methylamine (1.5 equiv) and continue stirring for 2–4 hours.
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Quench with water, extract with ethyl acetate, and concentrate.
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Purify via silica gel chromatography.
Key Data :
-
Reaction Time : 3–6 hours.
-
Advantages : No DCU byproduct; room-temperature conditions.
-
Limitations : Requires handling of N-chlorophthalimide, which is moisture-sensitive.
CDI Activation with Methylamine
The use of 1,1′-carbonyldiimidazole (CDI) as an activating agent is detailed in the RSC Supporting Information for synthesizing Weinreb amides . Adapting this method for N-methylamide formation involves substituting N,O-dimethylhydroxylamine with methylamine.
Procedure :
-
Dissolve 4-(trifluoromethyl)benzoic acid (1.0 equiv) in dichloromethane (DCM).
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Add CDI (1.1 equiv) and stir at room temperature for 2 hours.
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Add methylamine (1.2 equiv, as a 40% aqueous solution) and stir for an additional 4 hours.
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Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Recrystallize from ethanol/water.
Key Data :
-
Yield : 70–80% (based on analogous CDI-mediated amidation) .
-
Purity : >97% after recrystallization.
-
Advantages : CDI is non-toxic and generates gaseous byproducts (CO₂ and imidazole).
-
Limitations : Requires anhydrous conditions for optimal yields.
Comparative Analysis of Methods
| Method | Yield | Conditions | Byproducts | Scalability |
|---|---|---|---|---|
| Carbodiimide-Mediated | 75–85% | Room temperature | DCU | Moderate |
| Phosphonium Activation | 82–87% | Room temperature | None | High |
| CDI Activation | 70–80% | Room temperature | Imidazole, CO₂ | High |
| Nitrile Hydrolysis | 50–60% | Acidic, low-temperature | Sulfate salts | Low |
The phosphonium activation method stands out for its high yield and clean reaction profile, though it requires specialized reagents. CDI activation offers a greener alternative but necessitates anhydrous handling. Traditional DCC coupling remains reliable but generates stoichiometric waste. Nitrile hydrolysis is less practical due to modest yields and harsh conditions.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-Methyl-4-(trifluoromethyl)benzamide with high yield and purity?
- Methodological Answer : The synthesis can be adapted from protocols for analogous benzamide derivatives. Use N-methylamine hydrochloride (1.0 equiv) and 4-(trifluoromethyl)benzoyl chloride (1.0 equiv) in dichloromethane (DCM) under an inert argon atmosphere. Add the acyl chloride dropwise at 0°C to minimize side reactions. Stir the mixture at room temperature for 5 hours, followed by DCM removal via rotary evaporation. Purify the product via diethyl ether washes and vacuum drying at 70°C, achieving yields >85% . Optimize stoichiometry and monitor reaction progress using TLC (hexane:ethyl acetate, 3:1).
Q. Which spectroscopic techniques are most effective for characterizing N-Methyl-4-(trifluoromethyl)benzamide?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm methylamide protons (δ ~2.8–3.2 ppm) and aromatic protons (δ ~7.5–8.0 ppm). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR (δ ~-63 ppm) .
- IR Spectroscopy : Detect amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., 233.2 g/mol).
Q. How can researchers ensure reproducibility in crystallization trials for structural analysis?
- Methodological Answer : Use slow vapor diffusion with solvents like DCM/hexane or ethanol/water. Monitor crystal growth under polarized light. For X-ray diffraction, collect high-resolution data (≤0.8 Å) and refine structures using SHELXL (via Olex2 or similar software). Validate geometry with Mercury’s void analysis and intermolecular interaction tools .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved for N-Methyl-4-(trifluoromethyl)benzamide?
- Methodological Answer : For disordered regions, apply PART instructions in SHELXL to model alternate conformers. For twinned data, use the HKLF5 format and refine twin laws (e.g., BASF parameter). Cross-validate with PLATON’s ADDSYM to check for missed symmetry. Report final R1 values <5% and wR2 <12% .
Q. What experimental and computational strategies validate N-Methyl-4-(trifluoromethyl)benzamide’s potential as a COX-1 inhibitor?
- Methodological Answer :
- In Vitro Assays : Measure IC₅₀ via fluorometric COX-1 inhibition assays (e.g., Cayman Chemical Kit). Compare to reference inhibitors (e.g., indomethacin).
- Molecular Docking : Use AutoDock Vina to dock the compound into COX-1’s active site (PDB: 3N8X). Validate binding poses with 100-ns MD simulations (GROMACS) to assess stability. Correlate ΔG binding energies (<-8 kcal/mol) with activity .
Q. How to mitigate mutagenic risks during large-scale synthesis of N-Methyl-4-(trifluoromethyl)benzamide derivatives?
- Methodological Answer : Conduct Ames II mutagenicity testing (TA98 and TA100 strains) for intermediates. Implement engineering controls (fume hoods, closed-system reactors) and PPE (nitrile gloves, respirators). Monitor thermal stability via DSC to avoid decomposition (>150°C) .
Q. What strategies reconcile discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer : Use consensus docking (Glide, MOE) to reduce false positives. Validate with SPR (surface plasmon resonance) for binding kinetics (KD). For inactive predicted hits, check solubility (DLS) and aggregation (TEM). Adjust QSAR models using Bayesian classification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
